molecular formula C16H26BrN3O B5141795 2-[(1-Heptylbenzimidazol-2-yl)amino]ethanol;hydrobromide

2-[(1-Heptylbenzimidazol-2-yl)amino]ethanol;hydrobromide

Cat. No.: B5141795
M. Wt: 356.30 g/mol
InChI Key: BQFYZINMWIVFPJ-UHFFFAOYSA-N
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Description

2-[(1-Heptylbenzimidazol-2-yl)amino]ethanol;hydrobromide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name

2-[(1-heptylbenzimidazol-2-yl)amino]ethanol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O.BrH/c1-2-3-4-5-8-12-19-15-10-7-6-9-14(15)18-16(19)17-11-13-20;/h6-7,9-10,20H,2-5,8,11-13H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFYZINMWIVFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N=C1NCCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Heptylbenzimidazol-2-yl)amino]ethanol typically involves the condensation of ortho-phenylenediamine with heptyl aldehyde to form the benzimidazole core. This is followed by the introduction of an ethanolamine moiety. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Heptylbenzimidazol-2-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

    Substitution: The heptyl group or ethanolamine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require the use of halogenating agents or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

2-[(1-Heptylbenzimidazol-2-yl)amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Heptylbenzimidazol-2-yl)amino]ethanol involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, influencing their activity. The heptyl group and ethanolamine moiety can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Ethylbenzimidazol-2-yl)amino]ethanol
  • 2-[(1-Isopropylbenzimidazol-2-yl)amino]ethanol
  • 3-[(1-Heptylbenzimidazol-2-yl)amino]-1-propanol

Uniqueness

2-[(1-Heptylbenzimidazol-2-yl)amino]ethanol is unique due to the presence of the heptyl group, which can influence its lipophilicity and membrane permeability

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